

# physicochemical properties of 2-(N-Boc-Amino)-3-methylpyridine

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## Compound of Interest

Compound Name: 2-(N-Boc-Amino)-3-methylpyridine

Cat. No.: B148655

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An In-depth Technical Guide to the Physicochemical Properties of **2-(N-Boc-Amino)-3-methylpyridine**

**Authored by: Gemini, Senior Application Scientist**

## Abstract

**2-(N-Boc-Amino)-3-methylpyridine**, also known as tert-butyl (3-methylpyridin-2-yl)carbamate, is a pivotal building block in modern organic synthesis and medicinal chemistry. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the 2-amino position of the 3-methylpyridine scaffold renders it an exceptionally versatile intermediate. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, spectroscopic profile, and handling considerations. The information presented is intended for researchers, chemists, and drug development professionals who utilize this reagent in multi-step synthetic campaigns, particularly in the development of kinase inhibitors and other nitrogen-containing heterocyclic drugs.<sup>[1]</sup>

## Molecular Identity and Structure

The foundational identity of a chemical reagent is established by its unique structural and molecular characteristics. **2-(N-Boc-Amino)-3-methylpyridine** is registered under CAS Number 138343-75-6.<sup>[2][3][4][5]</sup> Its structure features a pyridine ring substituted at the 3-position with a methyl group and at the 2-position with a Boc-protected amine, a functional group arrangement crucial for its synthetic utility.

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C_methyl [label="CH3", pos="-1.5,-1.2!"];

// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

C2 -- N_amino; N_amino -- H_amino; N_amino -- C_carbonyl; C_carbonyl -- O_carbonyl
[style=double]; C_carbonyl -- O_ester; O_ester -- C_tertbutyl; C_tertbutyl -- CH3_1; C_tertbutyl
-- CH3_2; C_tertbutyl -- CH3_3;

C3 -- C_methyl;

// Add lone pair on pyridine nitrogen lp [label=":", pos="-0.2,1.1!", fontsize=24]; }
```

Diagram 1: Chemical Structure of **2-(N-Boc-Amino)-3-methylpyridine**

## Table 1: Core Compound Identifiers

Property	Value	Source(s)
CAS Number	138343-75-6	[2][3]
Molecular Formula	C <sub>11</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>	[2][3]
Molecular Weight	208.26 g/mol	[2][3][6]
IUPAC Name	tert-butyl N-(3-methylpyridin-2-yl)carbamate	[2][7]
Synonyms	2-(tert-Butoxycarbonylamino)-3-methylpyridine, N-Boc-3-methylpyridin-2-amine, 2-BOC-Amino-3-picoline	[2][3][8]
InChI Key	MJPLUXLNYQHWIU-UHFFFAOYSA-N	[3]

## Synthesis and Purification Protocol

The most common and efficient synthesis of **2-(N-Boc-Amino)-3-methylpyridine** involves the direct N-acylation of 2-amino-3-methylpyridine with di-tert-butyl dicarbonate (Boc<sub>2</sub>O). This reaction is widely adopted due to its high yield and the clean precipitation of the product from the reaction mixture, simplifying purification.

## Experimental Methodology

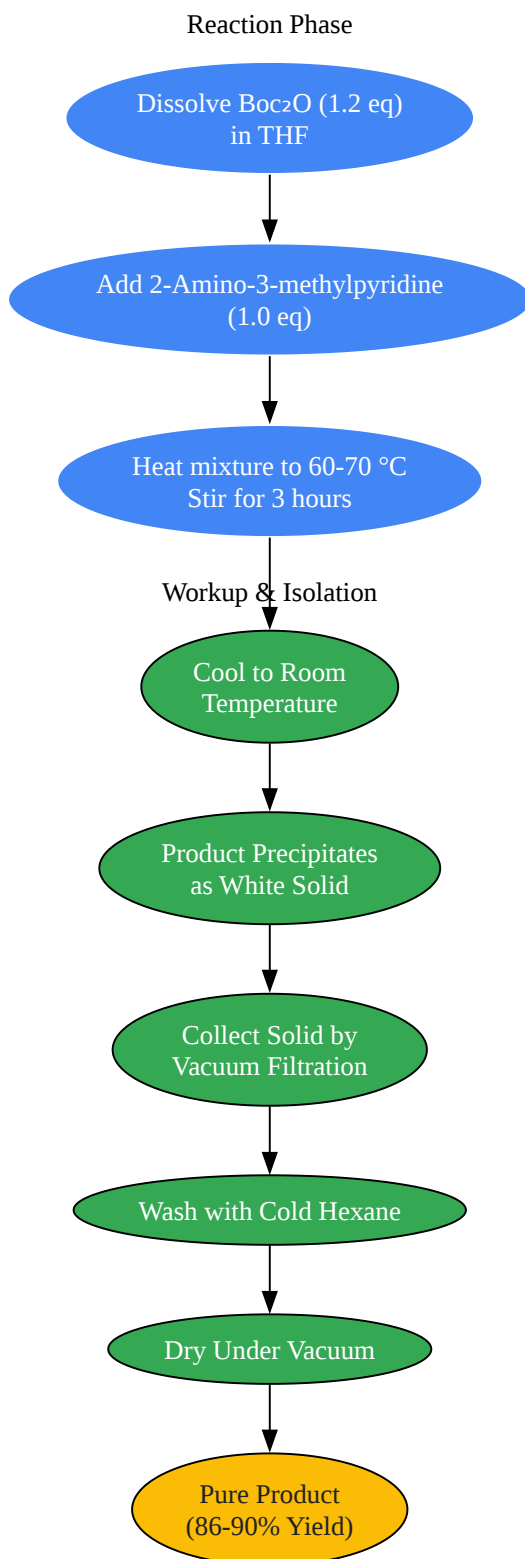
The following protocol is a validated procedure for the gram-scale synthesis of the title compound.[3][9]

Materials:

- 2-Amino-3-methylpyridine (1.0 eq)
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) (1.2 eq)
- Tetrahydrofuran (THF) or n-Hexane/Ethyl Acetate mixture

### Step-by-Step Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve di-tert-butyl dicarbonate (1.2 eq) in a suitable solvent such as tetrahydrofuran.<sup>[9]</sup>
- **Addition of Amine:** Add 2-amino-3-methylpyridine (1.0 eq) to the solution.<sup>[9]</sup>
- **Reaction Conditions:** Heat the reaction mixture to 60-70 °C and stir for approximately 3 hours.<sup>[9]</sup> The causality for heating is to provide sufficient activation energy for the nucleophilic attack of the amino group on the Boc anhydride, ensuring the reaction proceeds to completion in a reasonable timeframe.
- **Product Precipitation:** After the reaction period, allow the mixture to cool to room temperature. The product, being less soluble in the reaction solvent upon cooling, will precipitate out as a solid.<sup>[9]</sup>
- **Isolation:** Collect the precipitated solid by vacuum filtration. Wash the filter cake with a cold, non-polar solvent like hexane to remove any unreacted Boc<sub>2</sub>O and other soluble impurities.
- **Drying & Purification:** Dry the collected white solid under vacuum. For obtaining material of the highest purity, recrystallization from a solvent system like dichloromethane/hexane can be performed.<sup>[9]</sup> A typical yield for this procedure is in the range of 86-90%.<sup>[3][9]</sup>



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Diagram 2: Synthetic Workflow for **2-(N-Boc-Amino)-3-methylpyridine**

## Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation and analysis.

### Physical State and Thermal Properties

**2-(N-Boc-Amino)-3-methylpyridine** is a white to off-white solid at room temperature.<sup>[3]</sup> Its well-defined melting point range makes it a stable and easy-to-handle crystalline solid.

**Table 2: Key Physical and Chemical Properties**

Property	Value	Comments	Source(s)
Appearance	White to off-white solid	<sup>[3]</sup>	
Melting Point	134-138 °C	Lit. value	<sup>[2]</sup> <sup>[3]</sup>
Boiling Point	268.5 ± 28.0 °C	Predicted	<sup>[2]</sup> <sup>[3]</sup>
Density	1.108 ± 0.06 g/cm <sup>3</sup>	Predicted	<sup>[2]</sup> <sup>[3]</sup>
pKa	12.56 ± 0.70	Predicted	<sup>[3]</sup>
XlogP	2.1	Predicted	<sup>[7]</sup>

### Solubility Profile

While quantitative solubility data is not extensively published, empirical evidence from synthetic procedures provides valuable insights. The compound precipitates from solvents like n-hexane and THF upon cooling, indicating moderate to low solubility in these solvents at room temperature.<sup>[3]</sup><sup>[9]</sup> It is readily soluble in chlorinated solvents, as evidenced by its successful recrystallization from dichloromethane.<sup>[9]</sup> This solubility profile is typical for moderately polar organic compounds and is a key consideration for choosing appropriate solvent systems for reactions and purification (e.g., column chromatography).

### Stability and Storage

For long-term viability, proper storage is critical. The compound should be stored at room temperature under an inert atmosphere (e.g., argon or nitrogen).<sup>[2]</sup><sup>[3]</sup><sup>[10]</sup> This precaution is

taken to prevent potential slow degradation via hydrolysis of the Boc group, which can be catalyzed by ambient moisture and acidic or basic impurities over extended periods. It is classified as a combustible solid.

## Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint for the compound, allowing for its identification and the confirmation of its purity. The data presented here is consistent with the assigned structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The proton ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) NMR spectra provide precise information about the electronic environment of each atom.

### Table 3: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data

Solvent:  $\text{CDCl}_3$

Spectrum	Chemical Shift (δ) ppm	Multiplicity	Integration/Assignment	Source
<sup>1</sup> H NMR	8.27	d, J = 4.8 Hz	1H (Pyridyl-H)	[9]
	7.94	s	1H (N-H)	[9]
	7.51	d, J = 4.4 Hz	1H (Pyridyl-H)	[9]
	7.02	dd, J = 7.5, 4.9 Hz	1H (Pyridyl-H)	[9]
	2.28	s	3H (-CH <sub>3</sub> on ring)	[9]
	1.50	s	9H (-C(CH <sub>3</sub> ) <sub>3</sub> )	[9]
<sup>13</sup> C NMR	152.74		C=O (Carbonyl)	[9]
	149.91		C-N (Boc)	[9]
	145.54		Aromatic C	[9]
	139.56		Aromatic C	[9]
	126.83		Aromatic C	[9]
	120.47		Aromatic C	[9]
	80.29		-C(CH <sub>3</sub> ) <sub>3</sub>	[9]
	28.13		-C(CH <sub>3</sub> ) <sub>3</sub>	[9]

| | 17.89 | | -CH<sub>3</sub> on ring |[9] |

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.

- FAB (Fast Atom Bombardment): m/z: 209 (M + H)<sup>+</sup>[3][9]



- HRMS (ESI): Calculated for  $C_{11}H_{16}N_2O_2$   $[M]^+$ : 208.0726; Found: 208.0767[9]

## Safety and Handling

As with any chemical reagent, proper safety protocols must be observed. **2-(N-Boc-Amino)-3-methylpyridine** is associated with specific health hazards that require appropriate personal protective equipment (PPE).

## GHS Hazard Information

- Pictogram: GHS07 (Exclamation Mark)[3]
- Signal Word: Warning[3]
- Hazard Statements:
  - H302: Harmful if swallowed[3]
  - H317: May cause an allergic skin reaction[3]
  - H319: Causes serious eye irritation[3]
- Precautionary Statements:
  - P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.
  - P280: Wear protective gloves, eye protection, and face protection.
  - P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
  - P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
  - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

## Recommended PPE

Based on the hazard profile, the recommended personal protective equipment includes:

- N95-type dust mask
- Chemical safety goggles or face shield
- Chemically resistant gloves

## Conclusion

**2-(N-Boc-Amino)-3-methylpyridine** is a well-characterized, solid-phase reagent with a robust and high-yielding synthesis. Its physicochemical properties, including its crystalline nature, defined melting point, and predictable solubility, make it a reliable intermediate for complex synthetic applications. A thorough understanding of its spectroscopic signature is essential for reaction monitoring and quality control, while adherence to recommended safety and storage protocols will ensure its integrity and the safety of laboratory personnel. Its role as a key building block in pharmaceutical research underscores the importance of the detailed characterization provided in this guide.

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